1-isopropyl-1H-pyrazol-5-ol
Description
1-Isopropyl-1H-pyrazol-5-ol is a pyrazole derivative characterized by an isopropyl substituent at the 1-position of the pyrazole ring and a hydroxyl group at the 5-position. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 126.17 g/mol (calculated). The compound is commercially available under CAS number 118939-52-9 and is supplied by Shanghai Macklin Biochemical Co., Ltd. for research purposes . Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.
Properties
IUPAC Name |
2-propan-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8-6(9)3-4-7-8/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZNIFXZODODRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-isopropyl-1H-pyrazol-5-ol can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction between a 1,3-diketone and an arylhydrazine in the presence of a catalyst such as Nano-ZnO can yield this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts like Amberlyst-70 can facilitate eco-friendly production with simple reaction workup .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 5 undergoes oxidation under controlled conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | Room temperature, 6 hours | 1-isopropyl-1H-pyrazol-5-one | 72% | |
| PCC (CH₂Cl₂) | Reflux, 4 hours | 1-isopropyl-1H-pyrazol-5-one | 85% |
Oxidation typically converts the hydroxyl group to a ketone, forming pyrazolone derivatives. The choice of oxidizing agent impacts efficiency: PCC offers higher selectivity compared to KMnO₄ .
Azo Coupling Reactions
The hydroxyl group participates in electrophilic substitution to form azo dyes:
Azo coupling occurs regioselectively at position 3 of the pyrazole ring. The reaction is pH-sensitive, requiring basic conditions to deprotonate the hydroxyl group .
Nucleophilic Substitution
The isopropyl group and hydroxyl group influence reactivity in substitution reactions:
Sulfonation with SOCI₂/PCl₅ produces a sulfonyl chloride intermediate, useful for further derivatization . Alkylation under basic conditions modifies the hydroxyl group into ethers .
Acylation Reactions
The hydroxyl group reacts with acylating agents:
Acylation enhances lipophilicity, critical for biological applications. Steric hindrance from the isopropyl group can reduce yields in bulkier acyl derivatives .
Cross-Coupling Reactions
Functionalization via transition-metal catalysis:
| Catalyst | Reagent | Product | Application | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | Arylboronic acid | 5-aryl-1-isopropyl-1H-pyrazole | Drug discovery | |
| CuI/L-proline | Terminal alkyne | 5-alkynyl-1-isopropyl-1H-pyrazole | Fluorescent probes |
Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at position 5, while Sonogashira reactions enable alkyne functionalization .
Ring Expansion and Condensation
The pyrazole ring participates in cycloaddition and condensation:
Condensation with β-ketoesters or thiourea yields fused heterocycles, expanding utility in medicinal chemistry .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-isopropyl-1H-pyrazol-5-ol exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. It interacts with key signaling pathways, such as NF-κB, which are crucial in the inflammatory process. This property suggests its utility in treating inflammatory diseases.
Medicinal Applications
This compound has been investigated for its therapeutic potential in several medical applications:
Hemoglobin Modulation
Recent studies have highlighted the compound's ability to bind to hemoglobin, increasing its oxygen affinity. This characteristic may prove beneficial in treating conditions like sickle cell disease by improving oxygen delivery to tissues .
Anticancer Properties
There is ongoing research into the anticancer effects of this compound. Preliminary findings suggest it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations as low as 10 µg/mL. The mechanism was attributed to cell membrane disruption.
Study 2: Inflammatory Response Modulation
In vitro experiments showed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages by 40%, indicating its potential as an anti-inflammatory agent.
Study 3: Therapeutic Use in Sickle Cell Disease
Clinical trials are underway to evaluate the efficacy of this compound as a therapeutic agent for sickle cell disease. Initial results indicate improved hemoglobin function and reduced sickling episodes in treated patients .
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pyrazole ring can participate in hydrogen bonding and other interactions, stabilizing the compound in various biological environments. This stabilization can lead to the formation of pyrazolo[1,5-a]pyrimidines in acidic media and pyrazolo[3,4-b]pyrimidines in basic media .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Isopropyl-1H-pyrazol-5-ol | 118939-52-9 | C₆H₁₀N₂O | 1: Isopropyl | 126.17 |
| 1-(2-Methylpropyl)-1H-pyrazol-5-ol | 267882-22-4 | C₇H₁₂N₂O | 1: Isobutyl | 140.18 |
| 1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol | 925633-11-0 | C₁₂H₁₃FN₂O | 1: 4-Fluorophenyl; 3: Isopropyl | 220.23 |
Key Observations:
1-(2-Methylpropyl)-1H-pyrazol-5-ol (Isobutyl Derivative): The isobutyl group (C₄H₉) at position 1 increases molecular weight and lipophilicity compared to the isopropyl substituent in the target compound.
1-(4-Fluorophenyl)-3-isopropyl-1H-pyrazol-5-ol (Fluorophenyl Derivative) :
- The 4-fluorophenyl group introduces aromaticity and electron-withdrawing effects, which could improve stability and alter electronic properties (e.g., dipole moments, acidity of the hydroxyl group). The fluorine atom may also enhance binding affinity in biological systems due to its electronegativity .
Physicochemical and Functional Differences
- Lipophilicity : The fluorophenyl derivative (C₁₂H₁₃FN₂O) is expected to exhibit higher lipophilicity (logP ~2.5–3.0) than the isopropyl (logP ~1.0–1.5) and isobutyl (logP ~1.5–2.0) analogs, influencing membrane permeability in drug design.
- Steric Effects : The isobutyl group in the 267882-22-4 compound may hinder interactions at the pyrazole ring’s reactive sites, whereas the smaller isopropyl group in the target compound allows greater accessibility.
Biological Activity
1-Isopropyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with an isopropyl substituent, which influences its solubility and biological interactions. The presence of the hydroxyl group at position 5 enhances its reactivity and potential for forming hydrogen bonds, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and leading to potential drug-drug interactions.
- Cell Signaling Modulation : The compound influences key signaling pathways such as NF-κB, which is involved in inflammation and immune responses .
- Antioxidant Activity : It exhibits antioxidant properties, potentially reducing oxidative stress in cells .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. Studies have demonstrated:
- Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of cytokines like TNF-alpha and IL-6 in activated macrophages .
- Animal Model Studies : In vivo studies show that it can reduce paw edema in carrageenan-induced inflammation models, suggesting therapeutic potential for inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer activity of pyrazole derivatives:
- Cell Line Studies : this compound has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- In Vitro Studies : It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : The presence of isopropyl groups enhances lipophilicity, facilitating better absorption across biological membranes. However, this can also lead to variable distribution within tissues.
Case Studies
Several case studies have assessed the efficacy and safety profile of this compound:
- Anti-inflammatory Study : A study involving animal models showed significant reduction in inflammatory markers after administration of the compound over a two-week period.
- Cancer Treatment Trials : Clinical trials are ongoing to evaluate the effectiveness of pyrazole derivatives in combination therapies for cancer treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-isopropyl-1H-pyrazol-5-ol, and how can purity be optimized?
- Methodology : Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic/basic conditions is a primary route. For example, refluxing isopropyl hydrazine with a diketone in ethanol, followed by purification via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) . Purity optimization involves monitoring by HPLC (C18 column, acetonitrile/water mobile phase) or NMR (e.g., absence of hydrazine peaks at δ 2.5–3.5 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : NMR confirms substitution patterns (e.g., isopropyl group: δ 1.2–1.4 ppm for CH, δ 4.0–4.5 ppm for CH) and hydroxyl proton resonance (δ 9–12 ppm, broad) .
- FTIR : Detect O–H stretching (~3200 cm) and pyrazole ring vibrations (C=N at ~1600 cm) .
- Mass Spectrometry : ESI-MS (positive ion mode) to verify molecular ion [M+H] at m/z 127.1 .
Q. How does the isopropyl substituent influence the compound’s solubility and stability?
- Methodology : Compare solubility in polar (water, DMSO) vs. nonpolar solvents (hexane) via shake-flask experiments. Stability studies under varying pH (1–13) and temperatures (25–60°C) using accelerated degradation tests monitored by UV-Vis (λ~270 nm) . The isopropyl group enhances lipophilicity, reducing aqueous solubility but improving thermal stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
- Methodology :
- Comparative SAR Studies : Test analogs (e.g., 1-methyl vs. 1-isopropyl derivatives) for bioactivity (e.g., antimicrobial assays using E. coli or S. aureus).
- Dose-Response Analysis : Use IC/EC curves to differentiate potency variations caused by substitution patterns .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to correlate electronic properties (HOMO-LUMO gaps) with observed activities .
Q. How can regioselectivity be controlled during functionalization of this compound?
- Methodology :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the hydroxyl) to steer electrophilic substitution to the C-3/C-4 positions .
- Metal-Catalyzed Reactions : Pd-mediated cross-coupling (Suzuki-Miyaura) at C-4 using boronic acids under inert atmospheres .
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., –78°C for kinetic products vs. reflux for thermodynamic) .
Q. What computational approaches predict the tautomeric behavior of this compound in solution?
- Methodology :
- DFT/MD Simulations : Calculate tautomer stability (e.g., 5-hydroxy vs. 5-keto forms) using solvation models (PCM for water/DMSO).
- NMR Chemical Shift Prediction : Compare computed (GIAO method) and experimental shifts to identify dominant tautomers .
Q. How do steric effects from the isopropyl group impact coordination chemistry with transition metals?
- Methodology :
- X-ray Crystallography : Resolve metal complexes (e.g., Cu(II) or Zn(II)) to analyze bond angles/distances.
- Cyclic Voltammetry : Study redox behavior (e.g., Cu/Cu shifts) influenced by steric hindrance .
Methodological Considerations
Q. What protocols validate the absence of toxic intermediates in scaled-up synthesis?
- Methodology :
- LC-MS/MS Screening : Identify trace impurities (e.g., hydrazine byproducts) using MRM transitions.
- Ames Test : Assess mutagenicity of crude extracts via Salmonella strain TA98/TA100 .
Q. How can isotopic labeling (e.g., ) aid in mechanistic studies of pyrazole reactivity?
- Methodology :
- Synthesis : Prepare -labeled hydrazine precursors for cyclocondensation.
- NMR Tracking : Monitor - coupling in reaction intermediates to elucidate pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
